molecular formula C23H28ClN3O6S B1229556 3-Hydroxyglibenclamide CAS No. 23074-07-9

3-Hydroxyglibenclamide

Cat. No. B1229556
CAS RN: 23074-07-9
M. Wt: 510 g/mol
InChI Key: VFBAJFAMXTVSQA-UHFFFAOYSA-N
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Description

3-Hydroxyglibenclamide is a sulfonamide.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Pharmacokinetics of Glibenclamide and Metabolites: Research by Rydberg, Jönsson, and Melander (1995) focused on comparing the pharmacokinetics of glyburide (Gb) and its active metabolites, including 3-hydroxyglibenclamide (M2), in healthy subjects. This study revealed insights into the volume of distribution, total and renal clearance of M2, highlighting its pharmacokinetic profiles (Rydberg, Jönsson, & Melander, 1995).
  • Metabolic Pathways of Glibenclamide: Dahl‐Puustinen et al. (1990) investigated the metabolism of glibenclamide, including its hydroxylated metabolites like 3-hydroxyglibenclamide. This study provided insights into the excretion patterns of these metabolites and their pharmacokinetics, unaffected by polymorphisms in drug oxidation (Dahl‐Puustinen et al., 1990).

Clinical Applications

  • Pediatric Pharmacokinetics: Bouazza et al. (2016) conducted a study to evaluate the pharmacokinetics of oral glibenclamide in children, particularly focusing on its metabolites including 3-hydroxyglibenclamide. This research is crucial for dose individualization in pediatric patients (Bouazza et al., 2016).
  • Implications in Renal Function: Jönsson et al. (1998) studied the pharmacokinetics of glibenclamide and its metabolites, including 3-hydroxyglibenclamide, in diabetic patients with impaired renal function. The study highlighted how renal function impacts the pharmacokinetics and metabolism of these compounds (Jönsson et al., 1998).

Therapeutic Implications

  • Neurological Outcome in Cardiac Arrest: Huang et al. (2018) explored the neuroprotective effects of glibenclamide, which involves 3-hydroxyglibenclamide as a metabolite, in rats after cardiac arrest. The study demonstrated the drug's potential in improving neurological outcomes by preventing brain edema (Huang et al., 2018).

properties

IUPAC Name

5-chloro-N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBAJFAMXTVSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945751
Record name 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyglibenclamide

CAS RN

23074-07-9, 23074-02-4
Record name 5-Chloro-N-[2-[4-[[[[(3-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23074-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyglibenclamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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